1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene
Description
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has a profound impact on various scientific fields, including pharmaceuticals, agrochemicals, and materials science. wikipedia.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. oup.com
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene belongs to the subclass of halogenated fluoroalkenes. These are unsaturated organic compounds characterized by a carbon-carbon double bond and the presence of both fluorine and other halogen atoms, in this case, bromine. The unique combination of a reactive double bond and multiple halogen substituents imparts a distinct chemical reactivity profile to these molecules.
The presence of the pentafluoroethyl group (-C2F5) is expected to significantly influence the electronic properties of the double bond, making it electron-deficient. This is a common feature in many fluoroalkenes and is a key determinant of their reactivity. The bromine atoms on the double bond are potential leaving groups, suggesting that the compound could readily participate in various substitution and coupling reactions.
To provide a comparative context, the properties of some related halogenated alkenes are presented below.
| Property | 3,3,4,4,4-Pentafluorobut-1-ene | 1,2-Dibromo-1,1-difluoroethane | 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene |
| Molecular Formula | C4H3F5 | C2H2Br2F2 | C4H2Br2F4 |
| Molecular Weight | 146.06 g/mol | 223.84 g/mol chemicalbook.com | 285.86 g/mol chemicalbook.com |
| Key Structural Features | Vinyl group attached to a pentafluoroethyl group. | Contains two bromine and two fluorine atoms on an ethane (B1197151) backbone. chemicalbook.com | A dibrominated and tetrafluorinated butene. chemicalbook.com |
| Known Reactivity/Applications | Intermediate in organic synthesis, potential refrigerant. smolecule.com | Intermediate in chemical synthesis. chemicalbook.com | Building block in organic chemistry. |
Note: Data for this compound is not available.
Halogenated fluoroalkenes are valuable building blocks in modern organic synthesis. alfa-chemistry.com The strategic placement of different halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the construction of complex fluorinated molecules from simpler precursors.
The reactivity of the carbon-bromine bonds in compounds like this compound would likely allow for the sequential and regioselective introduction of different substituents. This stepwise functionalization is a powerful tool for creating diverse molecular architectures.
In the realm of materials science, the incorporation of fluorinated moieties is a well-established strategy for developing materials with enhanced properties. Fluoropolymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. While specific applications of this compound are not documented, its structure suggests it could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. The presence of bromine atoms could also be exploited for post-polymerization modification, further expanding the potential applications of the resulting materials.
Fluoroalkenes are also recognized for their utility in medicinal chemistry, where they can act as bioisosteres of amide bonds, leading to compounds with improved metabolic stability and bioavailability. alfa-chemistry.com
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F5/c5-1-2(6)3(7,8)4(9,10)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJQVAZQBPAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1,2 Dibromo 3,3,4,4,4 Pentafluorobut 1 Ene
Electrophilic and Nucleophilic Addition Reactions
The carbon-carbon double bond in alkenes is an area of high electron density, making it susceptible to attack by electrophiles. semanticscholar.org In fluorinated alkenes, the high electronegativity of fluorine atoms can significantly influence the reactivity of the double bond.
Electrophilic Addition: In general, the addition of electrophiles to alkenes proceeds via the formation of a carbocation intermediate. nih.gov For 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene, the pentafluoroethyl group (C2F5) is strongly electron-withdrawing, which would be expected to deactivate the double bond towards electrophilic attack compared to a non-fluorinated alkene. However, electrophilic addition to fluorinated alkenes can be achieved, often requiring specific reagents and conditions. rsc.org For instance, the addition of bromine (Br2) to a related compound, 1,1,4,4,4-pentafluorobuta-1,2-diene, was carried out at -30 °C to yield (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene.
Nucleophilic Addition: The electron-withdrawing nature of the pentafluoroethyl group makes the double bond in this compound susceptible to nucleophilic attack. This is a common reactivity pattern for gem-difluoroalkenes, where the β-carbon is electron-rich and the α-carbon (bearing the fluorine atoms) is electrophilic. Nucleophilic addition to the double bond would likely occur at the carbon atom bearing the bromine atoms, followed by subsequent elimination or rearrangement, depending on the reaction conditions and the nucleophile used.
Substitution Reactions Involving Halogen and Fluorine Atoms
Substitution reactions in this compound can involve either the bromine atoms attached to the double bond or the fluorine atoms of the pentafluoroethyl group.
The bromine atoms on the sp2-hybridized carbons are potential sites for nucleophilic substitution, although this is generally more challenging than for sp3-hybridized carbons. In nucleophilic aromatic substitutions, fluoride (B91410) is surprisingly a better leaving group than bromide due to its high electronegativity which stabilizes the intermediate Meisenheimer complex. A similar effect might be observed in vinylic substitutions.
The carbon-fluorine bond is the strongest single bond to carbon, making C-F bond activation a significant challenge in organic chemistry. However, intramolecular nucleophilic substitution of alkyl fluorides has been shown to be feasible, particularly for the formation of 5- and 6-membered rings. For this compound, intermolecular substitution of a fluorine atom would likely require harsh conditions or the use of specific catalysts.
Polymerization and Oligomerization Behavior
Fluorinated alkenes are well-known monomers for the synthesis of fluoropolymers with unique properties such as high thermal stability and chemical resistance. The polymerization of this compound would likely proceed via a radical mechanism. The presence of bromine atoms could also offer a site for subsequent polymer modification.
Studies on the radical copolymerization of related fluorinated alkenes, such as chlorotrifluoroethylene (B8367) with 4-bromo-3,3,4,4-tetrafluorobut-1-ene, have been reported, yielding random copolymers. It is plausible that this compound could also undergo similar copolymerization reactions with other monomers to produce functional fluoropolymers.
Transition-Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the functionalization of fluorinated compounds, including the formation of carbon-carbon and carbon-heteroatom bonds.
Borylation Reactions of Related gem-Difluoroalkenes
Recent advances have shown that gem-difluoroalkenes can undergo copper-catalyzed defluoroborylation to generate α-boryl-α-fluoroalkenes with high stereoselectivity. This reaction proceeds through a β-fluoro alkylmetal intermediate that eliminates a β-fluoride. While this compound is not a gem-difluoroalkene, the principles of C-F bond activation by transition metals are relevant. A recent review highlights the progress in the silylation and borylation of gem-difluoroalkenes via C-F bond cleavage, which provides access to valuable organoboron and organosilane compounds.
Carbon-Fluorine Bond Functionalization Methodologies
The functionalization of C-F bonds is a rapidly developing area. Transition metal-catalyzed reactions of gem-difluoroalkenes often result in a net C-F bond functionalization, leading to monofluorinated products. These reactions typically involve a β-fluoride elimination step from an alkylmetal intermediate. For this compound, transition metal-catalyzed reactions could potentially lead to the selective functionalization of either the C-Br or C-F bonds, depending on the catalyst and reaction conditions.
Radical Reactions and Mechanistic Pathways
Radical reactions are a cornerstone of organic synthesis, and fluorinated compounds often participate in radical processes. The initiation of radical reactions can be achieved using heat, light, or chemical initiators.
The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) proceeds via a radical mechanism. rsc.org Similarly, the addition of radicals to this compound would likely be initiated by the homolytic cleavage of a bond in a radical initiator, followed by the addition of the radical to the double bond. The presence of the pentafluoroethyl group would influence the regioselectivity of the radical addition. Radical bromination is generally more selective than chlorination.
A study on the radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers highlights the utility of radical additions in synthesizing fluorinated compounds.
Data Tables
Table 1: Halogenation of a Related Fluoroallene
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 1,1,4,4,4-Pentafluorobuta-1,2-diene | Bromine (Br2) | -30 °C, no solvent | (Z)-1,2-Dibromo-1,1,4,4,4-pentafluorobut-2-ene | 92% |
Table 2: Dehydrobromination of a Related Dibromofluoroalkane
| Reactant | Reagent | Conditions | Product | Reference |
| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Potassium Hydroxide (B78521) (KOH) | Room temperature, water, Bu4NBr | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers | rsc.org |
Spectroscopic Elucidation and Structural Characterization of 1,2 Dibromo 3,3,4,4,4 Pentafluorobut 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules and for probing the electronic environment of other NMR-active nuclei, such as fluorine-19. For 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene, a combination of ¹H, ¹⁹F, and ¹³C NMR would be essential for its unambiguous identification and structural confirmation.
In the ¹H NMR spectrum of this compound, the absence of protons directly attached to the carbon-carbon double bond simplifies the spectrum. The key diagnostic signal would arise from the single proton on the C2 carbon. This proton is expected to appear as a multiplet due to coupling with the adjacent fluorine atoms of the pentafluoroethyl group. The chemical shift of this proton would be significantly influenced by the electronegative bromine and fluorine substituents. Protons on carbons adjacent to electronegative atoms are typically deshielded and appear at a lower field. libretexts.orgoregonstate.edu For comparison, in the related structure of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), the CH protons are observed at approximately 5.1 ppm. beilstein-journals.org Therefore, a chemical shift in a similar region would be anticipated for the C2-H of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2-H | ~5.0 - 6.0 | Multiplet | J(H-F) |
Data is predicted based on analogous compounds and general principles.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.org The spectrum of this compound is expected to show distinct signals for the CF₂ and CF₃ groups of the pentafluoroethyl moiety. The chemical shifts of these fluorine nuclei are influenced by their proximity to the double bond and the bromine atoms. Generally, CF₃ groups in perfluoroalkyl chains appear at around -80 to -85 ppm relative to CFCl₃, while CF₂ groups adjacent to a CF₃ group are found further downfield. sioc-journal.cn
In the constitutional isomer (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene, the CF₃ group appears at -74.7 ppm as a triplet, and the CF₂ group at -112.9 ppm as a quartet, with a ⁴J(F-F) coupling of 10.9 Hz. beilstein-journals.org For this compound, we would expect two main signals corresponding to the -CF₂- and -CF₃ groups. The CF₂ group at C3, being closer to the deshielding environment of the double bond, would likely appear at a different chemical shift compared to the isomer. The CF₃ group at C4 would show a chemical shift typical for a terminal trifluoromethyl group.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C3-F ₂ | ~ -110 to -120 | Quartet | ³J(F-F) |
| C4-F ₃ | ~ -75 to -85 | Triplet | ³J(F-F) |
Data is predicted based on analogous compounds and general principles.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The four carbon atoms in this compound are chemically non-equivalent and should therefore produce four distinct signals. The carbons of the double bond (C1 and C2) are expected to resonate in the typical range for sp²-hybridized carbons, generally between 100 and 150 ppm. libretexts.org The presence of two bromine atoms on these carbons would further influence their chemical shifts. The carbon atoms of the pentafluoroethyl group (C3 and C4) will exhibit characteristic splitting patterns due to one-bond and two-bond couplings with the fluorine atoms (¹J(C-F) and ²J(C-F)). The ¹J(C-F) coupling constants are typically large, in the range of 250-350 Hz.
For the isomer (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene, the olefinic carbons appear at approximately 119.5 ppm and 132.9 ppm, while the CF₂ and CF₃ carbons are observed at around 114.7 ppm and 117.8 ppm, respectively, both showing complex splitting due to C-F coupling. beilstein-journals.org A similar pattern of chemical shifts and coupling would be expected for the title compound.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C 1 | ~110 - 130 | Multiplet | J(C-F) |
| C 2 | ~120 - 140 | Multiplet | J(C-F), J(C-H) |
| C 3 | ~110 - 120 | Triplet of Quartets | ¹J(C-F), ²J(C-F) |
| C 4 | ~115 - 125 | Quartet of Triplets | ¹J(C-F), ²J(C-F) |
Data is predicted based on analogous compounds and general principles.
NMR coupling constants are invaluable for determining the stereochemistry of molecules. In alkenes, the magnitude of the vicinal proton-proton coupling constant (³J(H-H)) across the double bond is diagnostic of the geometry, with trans couplings (typically 12-18 Hz) being significantly larger than cis couplings (typically 6-12 Hz). While this compound does not have two vinylic protons, the principles of through-bond and through-space coupling can still be applied, particularly in the context of fluorine-fluorine and fluorine-proton couplings. For instance, the magnitude of long-range ⁵J(F-F) coupling constants across a double bond can be indicative of the relative stereochemistry of the fluorine atoms. nih.gov In the case of the title compound, Nuclear Overhauser Effect (NOE) experiments could be employed to determine the spatial proximity of the C2 proton to the fluorine atoms on the C3 carbon, which would help in assigning the E/Z configuration of the double bond.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. organicchemistrydata.orgyoutube.com
The fragmentation of the molecular ion would likely proceed through the loss of bromine atoms and fragments of the pentafluoroethyl chain. Common fragmentation pathways for halogenated alkanes and alkenes include the cleavage of the carbon-halogen bond and the carbon-carbon bond. libretexts.orgdocbrown.info The loss of a bromine radical (·Br) would lead to prominent peaks at [M-79]⁺ and [M-81]⁺. Subsequent fragmentation could involve the loss of the second bromine atom or the elimination of fluorinated fragments such as ·CF₃ or ·C₂F₅.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
| [M]⁺, [M+2]⁺, [M+4]⁺ | [C₄HBr₂F₅]⁺ |
| [M-79]⁺, [M-81]⁺ | [C₄HBrF₅]⁺ |
| [M-158]⁺, [M-160]⁺, [M-162]⁺ | [C₄HF₅]⁺ |
| [M-Br-CF₃]⁺ | [C₃HBrF₂]⁺ |
| [C₂F₅]⁺ | C₂F₅⁺ |
| [CF₃]⁺ | CF₃⁺ |
M represents the mass of the ion containing two ⁷⁹Br isotopes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups. colorado.eduyoutube.com For this compound, the key vibrational modes would be associated with the C=C double bond, C-H bond, C-Br bonds, and the numerous C-F bonds.
The C=C stretching vibration in alkenes typically appears in the region of 1680-1620 cm⁻¹. The exact position is sensitive to the nature of the substituents on the double bond. The C-H stretching vibration of the single sp³-hybridized C-H bond would be expected in the range of 3000-2850 cm⁻¹. The most intense absorptions in the IR spectrum are likely to be the C-F stretching vibrations, which are typically found in the broad region of 1400-1000 cm⁻¹. The C-Br stretching vibrations occur at lower frequencies, generally in the range of 700-500 cm⁻¹. docbrown.info
Raman spectroscopy would be a valuable complementary technique. While the C-F stretching vibrations are strong in the IR spectrum, the C=C and C-Br stretching vibrations, involving more polarizable bonds, might be more prominent in the Raman spectrum.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | 3000 - 2850 | Medium | Medium |
| C=C Stretch | 1680 - 1620 | Medium-Weak | Strong |
| C-F Stretches | 1400 - 1000 | Strong | Weak |
| C-Br Stretches | 700 - 500 | Strong | Strong |
Computational and Theoretical Investigations of 1,2 Dibromo 3,3,4,4,4 Pentafluorobut 1 Ene
Quantum Chemical Calculations of Electronic Structure
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electron distribution and orbital energies. northwestern.eduumd.edu These calculations are not merely theoretical exercises; they provide a quantitative basis for understanding molecular stability, reactivity, and spectroscopic behavior. wavefun.com
For 1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene, methods ranging from Hartree-Fock (HF) to more advanced post-HF and Density Functional Theory (DFT) can be used to determine its electronic ground state. lsu.edu The Born-Oppenheimer approximation, which allows for the separation of nuclear and electronic motion, is a foundational concept in these calculations. umd.edu
Key aspects of the electronic structure that are elucidated include:
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.
Electron Density Distribution: These calculations generate electron density maps, which visualize the probability of finding an electron in different regions of the molecule. This helps in identifying electron-rich and electron-deficient areas, which is key to predicting sites for nucleophilic or electrophilic attack.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a quantitative measure of the polarity of bonds such as C-F, C-Br, and the C=C double bond.
A typical output from such calculations would provide the data shown in the conceptual table below.
| Calculated Property | Significance for this compound |
| Energy of HOMO | Indicates the energy of the most available electrons, likely associated with the C=C π-bond or lone pairs on bromine atoms. |
| Energy of LUMO | Indicates the lowest energy orbital for accepting electrons, likely an antibonding σ* or π* orbital. |
| HOMO-LUMO Gap | A measure of electronic stability and the energy required for UV-Vis absorption. |
| Mulliken or NBO Atomic Charges | Quantifies the charge distribution, highlighting the electronegative character of fluorine and bromine atoms. |
| Dipole Moment | Provides a measure of the overall polarity of the molecule, arising from the asymmetrical arrangement of polar bonds. |
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways. nih.gov For this compound, DFT can be used to explore its reactivity, such as addition reactions across the double bond or substitution of the bromine atoms.
The process involves mapping the potential energy surface of a reaction. Calculations are performed to locate the geometries and energies of:
Reactants and Products: The starting and ending points of the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, representing the activation energy barrier.
Intermediates (IN): Any stable species formed during the reaction. mdpi.com
For example, a DFT study on the thermal decomposition of a related compound, 1,1,1,4,4,4-hexafluoro-2-butene, successfully identified various reaction pathways, including homolytic bond cleavages and intramolecular elimination reactions, by calculating the energy barriers for each step. nih.gov A similar approach for this compound could investigate the bond dissociation energies (BDEs) of the C-H, C-Br, C-F, and C-C bonds to predict the most likely initial step in pyrolysis.
| Theoretical Investigation | Objective and Expected Outcome |
| Locating Transition States | For a proposed reaction (e.g., electrophilic addition), DFT calculations identify the structure and energy of the transition state, which is crucial for determining the reaction rate. researchgate.net |
| Calculating Activation Energies | The energy difference between the reactants and the transition state (ΔE‡) is calculated. A lower activation energy implies a faster reaction. |
| Reaction Pathway Analysis | By comparing the activation energies of competing pathways (e.g., radical vs. polar mechanisms), the most favorable reaction mechanism can be determined. mdpi.com |
| Thermodynamic Analysis | Calculation of the change in enthalpy (ΔH) and Gibbs free energy (ΔG) determines whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |
Conformational Analysis and Stereoisomerism
The three-dimensional arrangement of atoms in a molecule can significantly impact its properties and reactivity. Theoretical calculations are essential for exploring the different spatial arrangements (isomers) of this compound.
Stereoisomerism: Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For this compound (CF₃-CF₂-CBr=CHBr), the presence of a double bond with different substituents on each carbon atom gives rise to geometric isomerism.
E/Z Isomerism: The two geometric isomers are the E (entgegen, opposite) and Z (zusammen, together) forms, which are diastereomers of each other. ucsb.edu These isomers have different physical properties and can exhibit different reactivity. Computational methods can determine the relative energies of the E and Z isomers to predict which is more stable.
Conformational Analysis: Conformational isomers (conformers) are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ucsd.edu For this compound, the most significant rotation is around the C₂-C₃ single bond.
Computational analysis involves systematically rotating this bond and calculating the potential energy at each angle. This generates a potential energy diagram that identifies:
Energy Minima: These correspond to stable conformers, such as anti (where bulky groups are 180° apart) and gauche (where they are ~60° apart). ucsd.edu
Energy Maxima: These correspond to unstable, eclipsed conformations that represent the transition states for interconversion between conformers. ucsd.edu
| Isomer Type | Description for this compound |
| Stereoisomers | |
| E/Z Diastereomers | Two isomers differing in the arrangement of H/Br and Br/CF₂CF₃ groups across the C=C double bond. They are not mirror images and have distinct properties. ucsb.edu |
| Conformational Isomers | |
| Rotamers (C₂-C₃ bond) | Multiple conformers (e.g., gauche, anti) exist due to rotation around the single bond connecting the vinyl and pentafluoroethyl groups. These interconvert rapidly. pharmacy180.com |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. By calculating properties related to the interaction of molecules with electromagnetic radiation, one can generate theoretical spectra that can be compared with experimental ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). These values are then converted into chemical shifts (δ), providing a prediction of the NMR spectrum. Calculations can also predict spin-spin coupling constants (J-couplings).
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the nuclear positions, one can obtain the vibrational frequencies and normal modes of the molecule. This allows for the assignment of specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as C=C stretching, C-F stretching, or C-Br stretching.
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths. fu-berlin.de This information can predict the wavelength of maximum absorption (λₘₐₓ) in a UV-Vis spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO. fu-berlin.de
| Spectroscopy Type | Predicted Parameter(s) | Computational Method(s) |
| NMR | Chemical Shifts (δ for ¹H, ¹³C, ¹⁹F), Spin-Spin Coupling Constants (J) | GIAO, CSGT |
| IR / Raman | Vibrational Frequencies (cm⁻¹), Intensities | Frequency calculations (Hessian matrix) |
| UV-Visible | Excitation Energies (eV or nm), Oscillator Strengths (f) | TD-DFT, CASPT2 fu-berlin.de |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organofluorine Chemistry
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene serves as a key intermediate in the synthesis of various organofluorine compounds. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to introduce new functionalities. The bromine atoms, vicinal to the double bond, are susceptible to substitution and elimination reactions, while the double bond itself can undergo various addition reactions.
One notable application is in the synthesis of fluorinated heterocyclic compounds. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of the double bond towards cycloaddition reactions, a fundamental strategy for constructing heterocyclic rings. Although direct examples involving this compound are not extensively documented, the principles of fluorinated synthon chemistry suggest its potential in creating novel sulfur-containing heterocycles and other complex ring systems.
The synthesis of a related isomer, (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene, through the bromination of a corresponding allene (B1206475), highlights a potential synthetic pathway and the reactivity of such dibrominated fluorinated butenes. This suggests that this compound could be derived from a corresponding pentafluorobutadiene or a related precursor, further expanding its synthetic accessibility and utility.
Development of Novel Fluorinated Polymers and Materials
The development of advanced fluorinated polymers with tailored properties is a significant area of materials science. While specific examples of the direct polymerization of this compound are not prominent in the literature, its structure suggests its potential as a monomer or comonomer in the synthesis of specialty fluoropolymers. The presence of the double bond allows for its incorporation into polymer chains via addition polymerization.
The bromine atoms on the molecule could serve as sites for post-polymerization modification, allowing for the introduction of various functional groups to tune the properties of the resulting polymer, such as cross-linking density, refractive index, and surface energy. The high fluorine content of the monomer would contribute to the desirable properties of fluoropolymers, including high thermal stability, chemical resistance, and low surface energy. The synthesis of various fluoropolymers from different fluorinated alkenes is a well-established field, and the unique structure of this compound offers a potential avenue for creating new materials with novel property combinations.
Precursor for Complex Polyfluorinated Scaffolds
The construction of complex molecular architectures containing multiple fluorine atoms is of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine. This compound represents a valuable starting material for the synthesis of such intricate polyfluorinated scaffolds.
Through a series of controlled chemical transformations, the bromine atoms can be replaced with other functional groups or used to form new carbon-carbon bonds via cross-coupling reactions. The double bond can be functionalized through various addition reactions, including hydrogenation, halogenation, or cycloadditions, to introduce stereocenters and build molecular complexity. For instance, dehydrobromination could potentially lead to the formation of a fluorinated alkyne, a highly versatile functional group for further synthetic elaborations. The synthesis of a new polyfluoro-containing allene from related bromoolefins demonstrates the potential for these types of transformations.
Reactivity Profile in Diverse Chemical Environments
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pentafluoroethyl group significantly influences the electronic properties of the double bond, making it susceptible to nucleophilic attack.
Addition Reactions: The double bond is expected to undergo electrophilic addition reactions, typical of alkenes. For example, it can react with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr). The regioselectivity of these additions would be influenced by the electronic effects of the substituents.
Substitution and Elimination Reactions: The bromine atoms are potential leaving groups in nucleophilic substitution reactions. Furthermore, treatment with a base could induce dehydrobromination to form a fluorinated diene or alkyne, depending on the reaction conditions and the number of bromine atoms eliminated. The dehydrohalogenation of similar dihalo-hexafluorobutanes is a known method for generating highly reactive fluorinated intermediates.
The combination of these reactive sites makes this compound a versatile platform for a wide range of chemical transformations, enabling the synthesis of a diverse array of fluorinated molecules with potential applications in various fields of science and technology.
Emerging Research Directions and Future Outlook
Development of More Efficient and Sustainable Synthetic Routes
The availability of 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene is crucial for its widespread investigation and application. Current research is geared towards developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. A key approach involves the direct bromination of fluorinated precursors. For instance, the bromination of allenes has been shown to be an effective method for producing related dibromo-pentafluorobutene isomers. One documented synthesis involves the reaction of an allene (B1206475) with bromine, carried out without a solvent at low temperatures (-30 °C), resulting in the formation of (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene in a high yield of 92%. fu-berlin.demdpi.com While this produces a structural isomer, the methodology provides a strong foundation for developing a selective synthesis of the desired this compound.
Future efforts will likely focus on the use of more readily available starting materials and catalysts that can control the regioselectivity of the bromine addition. The development of one-pot syntheses and flow chemistry processes could also enhance the efficiency and scalability of production, making this valuable compound more accessible for further research.
Exploration of Novel Catalytic Transformations
The two bromine atoms and the double bond in this compound provide multiple handles for a variety of catalytic transformations. These reactions are pivotal for introducing new functional groups and constructing complex molecular architectures.
Cross-Coupling Reactions: The carbon-bromine bonds are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of organic substituents, including aryl, alkyl, and alkynyl groups. The presence of the pentafluoroethyl group can significantly influence the reactivity of the C-Br bonds, and research is needed to identify optimal catalyst systems (e.g., palladium or nickel-based catalysts) to achieve high efficiency and selectivity.
Dehydrohalogenation Reactions: The potential for selective dehydrobromination presents an exciting avenue for the synthesis of fluorinated alkynes or allenes. The choice of base and reaction conditions will be critical in controlling the outcome of these elimination reactions. Studies on related compounds have demonstrated that bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and potassium hydroxide (B78521) can effectively induce dehydrobromination. mdpi.comcam.ac.uk
Future research will likely delve into asymmetric catalysis to introduce chirality, opening pathways to enantiomerically pure fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries. nih.gov
Integration into Advanced Functional Materials
The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for the development of advanced functional materials. researchgate.net this compound can serve as a key monomer or cross-linking agent in the synthesis of novel fluoropolymers.
Polymer Synthesis: The vinyl group allows for polymerization, potentially leading to polymers with a high fluorine content. These polymers are expected to exhibit desirable properties such as low surface energy, hydrophobicity, and high thermal and oxidative stability. The bromine atoms could be retained in the polymer backbone for subsequent post-polymerization modifications or removed to create specific functionalities.
Surface Coatings and Membranes: The properties of polymers derived from this monomer could make them suitable for applications such as anti-fouling coatings, chemically resistant liners, and high-performance membranes for gas separation or filtration.
The table below summarizes the potential applications of this compound in materials science.
| Potential Application Area | Key Properties Conferred by this compound |
| Fluoropolymers | High thermal stability, chemical resistance, low surface energy |
| Surface Coatings | Hydrophobicity, oleophobicity, anti-fouling characteristics |
| Functional Membranes | Selective permeability, durability in harsh environments |
| Dielectric Materials | Low dielectric constant, high breakdown voltage |
Further investigations are required to explore the polymerization behavior of this monomer and to characterize the physical and chemical properties of the resulting materials.
Interdisciplinary Research Opportunities in Fluorine Chemistry
The study of this compound opens up numerous opportunities for interdisciplinary research, bridging synthetic organic chemistry with materials science, catalysis, and computational chemistry. fu-berlin.de
Computational Modeling: Quantum-chemical calculations can provide valuable insights into the reactivity of the molecule, helping to predict the outcomes of different reactions and to design more effective catalysts. fu-berlin.de These theoretical studies can guide experimental work, saving time and resources.
Medicinal and Agrochemical Chemistry: The introduction of the pentafluorobutene moiety into biologically active molecules could lead to new drug candidates and crop protection agents with improved properties, such as enhanced metabolic stability and bioavailability. nih.gov
Environmental Science: As with all fluorinated compounds, it is crucial to investigate the environmental fate and potential impact of this compound and its derivatives. Research in this area will be essential for ensuring the sustainable development and application of these novel materials. ox.ac.uk
The continued exploration of the chemistry of this compound holds significant promise for the advancement of fluorine chemistry and the creation of new molecules and materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene, and how can purity be maximized?
- The compound is synthesized via bromination of fluorinated allenes. For example, (Z)-1,2-dibromo-1,1,4,4,4-pentafluorobut-2-ene was obtained in 92% yield by reacting allene 11 with bromine at −30°C under solvent-free conditions . Key steps include controlled reagent addition, low-temperature stirring, and purification via fractional distillation. Purity is validated using and NMR spectroscopy to confirm regioselectivity and absence of by-products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Use , , and NMR to resolve fluorine and bromine coupling patterns. Gas chromatography-mass spectrometry (GC-MS) under mild ionization conditions helps identify fragmentation pathways. X-ray crystallography may be employed if crystals are obtainable, though challenges arise from volatility and low melting points. Computational methods (DFT) can predict bond angles, dipole moments, and electron density distributions .
Q. What are the typical addition and substitution reactions observed with this compound?
- The electron-deficient double bond undergoes nucleophilic additions (e.g., with alcohols or amines) and halogenation. For example, bromine addition yields tetrahalogenated derivatives. Substitution reactions at bromine sites require polar aprotic solvents (e.g., DMF) and catalysts like CuI. Reaction progress is monitored via TLC or in-situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
